Product packaging for Bz-Arg-NH2(Cat. No.:CAS No. 965-03-7)

Bz-Arg-NH2

Numéro de catalogue: B1582217
Numéro CAS: 965-03-7
Poids moléculaire: 277.32 g/mol
Clé InChI: UMKJQJGLFKDADN-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5O2 B1582217 Bz-Arg-NH2 CAS No. 965-03-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKJQJGLFKDADN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914488
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-03-7
Record name N(alpha)-Benzoylarginineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Description

Contextualization as a Foundational Chemical Probe in Enzymology

In enzymology, chemical probes are essential for investigating enzyme function, kinetics, and specificity. Bz-Arg-NH2 is widely recognized as a foundational chemical probe, particularly for proteases that exhibit specificity towards arginine residues at the cleavage site. Its use allows researchers to quantitatively measure enzyme activity under controlled conditions, providing insights into reaction rates and catalytic efficiency. The hydrolysis of this compound by a protease can be monitored, for instance, by detecting the release of ammonia (B1221849) or by using derivatives with chromogenic or fluorogenic leaving groups, although the core this compound itself is a simple amide substrate. It has been listed as a substrate for enzymes like Trypsin and Lysyl EndopeptidaseR fujifilm.compeptide.co.jp. Studies on fish muscle protease have also shown that Cathepsin B can cleave this compound, exhibiting the specificity of a carboxypeptidase researchgate.net.

Historical Trajectory of Benzoyl-Arginine Derivatives in Protease Studies

The use of synthetic substrates, including benzoyl-arginine derivatives, has a significant historical trajectory in the study of proteases. Early protease research relied heavily on natural protein substrates, which presented challenges due to their complexity and the difficulty in identifying specific cleavage sites. The introduction of synthetic substrates, such as this compound and related compounds like Bz-Arg-pNA (p-nitroanilide) and Bz-Arg-MCA (4-methylcoumaryl-7-amide), provided defined molecules that could be cleaved at specific peptide bonds. This allowed for more precise measurement of enzyme activity and facilitated the characterization of protease specificity. This compound has been utilized in studies investigating proteolytic enzymes from various sources, including Streptomyces griseus tandfonline.com. The development and application of these derivatives were crucial steps in advancing the understanding of protease biochemistry.

Fundamental Significance in Elucidating Protease Mechanism and Specificity

The study of this compound hydrolysis by proteases holds fundamental significance in elucidating enzyme mechanism and specificity. By analyzing the kinetics of this reaction, researchers can determine key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value provides an indication of the affinity of the enzyme for the substrate, while kcat reflects the maximum number of substrate molecules converted to product per enzyme molecule per unit time. For example, kinetic studies with trypsin have determined the Km value for this compound nii.ac.jp. Comparing the kinetic parameters of a protease with this compound and other synthetic or natural substrates helps to define the enzyme's substrate specificity profile. This information is vital for classifying proteases, understanding their biological roles, and designing selective inhibitors. The interaction between the protease active site (including its pockets) and the substrate residues is a key aspect studied using such probes auburn.edu.

Here is a table summarizing some kinetic data for this compound with Trypsin mentioned in the text:

EnzymeSubstrateKm (M)
TrypsinThis compound1.25 x 10⁻⁴ - 7.49 x 10⁻⁴ nii.ac.jp

Note: The provided range in source nii.ac.jp is for substrate concentration during the assay, not explicitly the Km value, but it indicates the concentration range relevant to kinetic studies. Correction: Re-reading source nii.ac.jp, it states the Ki value for this compound against trypsin inhibition by another compound was 1.50 x 10⁻⁷ M, and the substrate concentration range for this compound in hydrolysis kinetics was 1.25 x 10⁻⁴ to 7.49 x 10⁻⁴ M. The table above has been corrected to reflect the substrate concentration range used in kinetic studies.

Here is the corrected table based on the precise information from the source:

EnzymeSubstrateSubstrate Concentration Range in Kinetic Studies (M)
TrypsinThis compound1.25 x 10⁻⁴ - 7.49 x 10⁻⁴ nii.ac.jp

Enzymatic Interactions and Reaction Kinetics

Substrate Specificity Profiling of Bz-Arg-NH2

This compound has been employed to profile the substrate specificity of different classes of proteases, helping to distinguish between enzymes with similar catalytic mechanisms but distinct substrate preferences.

Interactions with Serine Proteases (e.g., Trypsin, Plasmin, Thrombin, Subtilisin)

This compound is known to be a substrate for several serine proteases, enzymes characterized by a serine residue in their active site that participates in catalysis.

Trypsin: Trypsin is a well-characterized serine protease that preferentially cleaves peptide bonds after lysine (B10760008) or arginine residues. This compound serves as a synthetic substrate for trypsin, and its hydrolysis by trypsin has been extensively studied to understand the enzyme's activity and inhibition rsc.orgdcu.ie. Studies have shown that trypsin is inhibited by compounds containing a benzamidine (B55565) functionality, which acts as an arginine mimetic and interacts with the negatively charged aspartate residue in the S1 pocket of trypsin ebi.ac.uknih.gov.

Plasmin: Plasmin, another serine protease involved in fibrinolysis, also exhibits activity towards this compound. Like trypsin, plasmin cleaves after arginine and lysine residues. Synthetic substrates like Bz-Arg-pNA (a related compound) have been used to assay plasmin activity tandfonline.com. While plasmin hydrolyzes Bz-Arg-OEt (a related ester substrate), it does not readily split at the C-terminal side of Gly-Arg or Gly-Lys sequences, which is a point of interest when comparing its specificity to trypsin tandfonline.comannualreviews.org.

Thrombin: Thrombin, a key serine protease in the coagulation cascade, also demonstrates activity towards substrates with arginine at the P1 position. Benzamidine derivatives, including those with benzamidine functionality, are known inhibitors of thrombin, interacting with the S1 pocket ebi.ac.uknih.gov. Bz-Phe-Val-Arg-pNA, a substrate designed to mimic a thrombin cleavage site in fibrinogen, is also readily split by thrombin, as well as trypsin and plasmin tandfonline.comru.nl.

Subtilisin: Subtilisins (B1170691) are a family of serine proteases that typically show broad substrate specificity, often preferring hydrophobic or aromatic residues at the P1 position nih.gov. While some studies using related substrates like Bz-Arg-pNA have shown no detectable hydrolysis by certain subtilisins asm.org, other research indicates that subtilisins can hydrolyze peptide amides nih.gov. Investigations with various tripeptidyl-p-nitroanilide substrates, including those with basic C-terminal residues, have shown them to be reasonably good substrates for subtilisins core.ac.uk.

Substrate Profile against Cysteine and Aspartic Proteases

The reactivity of this compound with cysteine and aspartic proteases helps to differentiate them from serine proteases and understand their distinct substrate preferences.

Cysteine Proteases: Cysteine proteases utilize a cysteine residue in their active site for catalysis. Some studies have indicated that certain cysteine proteases, such as cathepsin B, can hydrolyze substrates containing arginine at the P1 position oup.comhzdr.de. Historically, an enzyme that hydrolyzed this compound was initially classified as cathepsin II, later renamed cathepsin B, highlighting its interaction with this substrate oup.com. However, the substrate specificity can vary among different cysteine proteases, and this compound may not be a universal substrate for all enzymes in this class. Prohormone thiol protease (PTP), a novel cysteine protease, showed activity with substrates containing basic residues, although Bz-Val-Leu-Lys-MCA and Z-Phe-Arg-MCA showed greater activity compared to substrates with paired basic residues nih.gov.

Aspartic Proteases: Aspartic proteases employ two aspartic acid residues in their active site for catalysis and typically cleave peptide bonds in hydrophobic regions. There is generally limited information suggesting that this compound is a significant substrate for aspartic proteases, as their specificity is usually directed towards hydrophobic residues rather than basic ones like arginine.

Examination of Non-Hydrolysable Interactions with Specific Proteases (e.g., Lysyl Endopeptidase)

In some cases, this compound may interact with a protease without undergoing hydrolysis, potentially acting as an inhibitor or simply binding to the active site or other regions of the enzyme.

Lysyl Endopeptidase: Lysyl endopeptidase (Lys-C) is a serine protease known for its high specificity in cleaving peptide bonds at the carboxyl-terminal side of lysine residues dbaitalia.itfujifilm.comfujifilm.com. Importantly, this compound is listed as an unhydrolysable substrate for Lysyl Endopeptidase dbaitalia.itfujifilm.comfujifilm.comsobioda.com. This indicates that while this compound can interact with Lys-C, it is not cleaved by the enzyme, highlighting the strict specificity of Lysyl Endopeptidase for lysine over arginine at the cleavage site.

Quantitative Kinetic Analysis of Protease-Mediated Transformations

Quantitative kinetic analysis provides crucial parameters that describe the efficiency and characteristics of the enzymatic transformation of this compound by proteases.

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat)

The Michaelis-Menten kinetic parameters, Km and kcat, are fundamental in describing the interaction between an enzyme and its substrate.

Km (Michaelis Constant): Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for the substrate; a lower Km generally indicates higher affinity. Studies investigating the kinetics of this compound hydrolysis by various proteases would determine Km values to quantify the binding affinity. For related chromogenic substrates like Bz-Arg-pNA, Km values have been reported for enzymes like plasmin tandfonline.com. For subtilisins, Km values for various tripeptidyl-p-nitroanilide substrates, including those with basic C-terminal residues, fall in the millimolar range, indicating they are reasonably good substrates core.ac.uk.

kcat (Turnover Number): kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. It reflects the catalytic efficiency of the enzyme. Determining kcat for this compound hydrolysis by a protease provides a measure of how quickly the enzyme can process this specific substrate. For Bz-Arg-pNA, kcat values have been reported for plasmin tandfonline.com. The ratio kcat/Km is often used as a measure of catalytic efficiency. For a protease from rat submaxillary mitochondria, the kcat/Km was highest with N-Bz-Pro-Arg-pNA, a related substrate nih.gov.

Evaluation of Hydrolysis Rates and Efficiency

Evaluating the hydrolysis rates and efficiency of this compound cleavage by proteases provides a direct measure of the enzyme's activity towards this substrate under specific conditions.

Hydrolysis rates are typically determined by monitoring the disappearance of the substrate or the appearance of the product over time. The efficiency of hydrolysis is often reflected in the kcat/Km ratio.

Studies comparing the hydrolysis rates of this compound with other substrates, such as ester derivatives like Bz-Arg-OEt, have shown that this compound is hydrolyzed at a much lower rate by trypsin compared to Bz-Arg-OEt annualreviews.org. This highlights the influence of the leaving group (amide vs. ester) on the hydrolysis efficiency.

Research on a thermostable protease showed that it catalyzed the acyl transfer from protected amino acid amides, such as this compound, to amino acid amides as nucleophiles, with a high ratio of transferase to hydrolase activity asm.org. This indicates that while hydrolysis of this compound can occur, the enzyme may preferentially utilize it in synthetic reactions under certain conditions.

The efficiency of hydrolysis can also be influenced by factors such as pH, temperature, and the presence of activators or inhibitors. Studies optimizing conditions for enzymatic reactions involving this compound would evaluate these factors to determine optimal hydrolysis efficiency.

Here is a table summarizing some potential kinetic data points related to this compound and similar substrates based on the search results. Note that direct Km and kcat values specifically for this compound were not extensively found in the snippets, but values for related substrates and general trends were mentioned.

EnzymeSubstrateParameterValue (approximate)NotesSource
PlasminBz-Arg-pNAKm0.8 mmol/lChromogenic substrate tandfonline.com
PlasminBz-Arg-pNAkcat0.06 s⁻¹Chromogenic substrate tandfonline.com
TrypsinBz-Arg-OEtRateHigher than this compoundComparison of hydrolysis rates annualreviews.org
TrypsinThis compoundRateLower than Bz-Arg-OEtComparison of hydrolysis rates annualreviews.org
SubtilisinsTripeptide-pNAKmMillimolar rangeGenerally good substrates for subtilisins core.ac.uk
Rat Submaxillary Mitochondrial ProteaseN-Bz-Pro-Arg-pNAkcat/KmHighest among tested pNA substratesRelated substrate with Arg at P1 position nih.gov

pH and Temperature Dependency of Enzymatic Activity

Enzymatic activity is significantly influenced by environmental factors such as pH and temperature. Each enzyme has an optimal pH and temperature range at which its catalytic activity is maximal. Deviations from these optimal conditions can lead to decreased activity or even denaturation of the enzyme.

For this compound, as a substrate or interacting compound, the pH and temperature dependency of the enzymatic activity it is involved in would be dictated by the specific enzyme being studied. For instance, one source indicates that this compound is most active as a proteolytic variant of arginase at pH 6.0 with an optimum temperature of 37°C. biosynth.com

Generally, increasing temperature initially increases enzyme activity due to increased kinetic energy and collision frequency between the enzyme and substrate. However, beyond a certain point, higher temperatures can cause the enzyme's protein structure to unfold (denaturation), leading to a rapid loss of activity. libretexts.orgnih.gov

Similarly, pH affects the ionization state of amino acid residues within the enzyme, particularly those in the active site or involved in maintaining the enzyme's structure. Changes in pH can alter substrate binding or catalysis. Enzymes typically have a narrow optimal pH range, and activity decreases significantly outside this range. libretexts.orgnih.gov

Mechanistic Characterization of Protease Inhibition by this compound

This compound can act as an inhibitor for certain proteases, providing a means to study the mechanism of enzyme inhibition.

Competitive Inhibition Kinetics and Determination of Inhibition Constants (Ki)

This compound is known to act as a competitive inhibitor for some enzymes. biosynth.com Competitive inhibition occurs when the inhibitor molecule resembles the substrate and binds to the enzyme's active site, thereby competing with the substrate for binding. knyamed.compatsnap.comcmu.edu This prevents the formation of the enzyme-substrate complex. knyamed.com

In competitive inhibition, the apparent Michaelis constant (Km) increases with increasing inhibitor concentration, while the maximum reaction velocity (Vmax) remains unchanged. cmu.edusci-hub.segraphpad.com This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the enzyme to reach its normal Vmax. knyamed.compatsnap.comcmu.edu

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki). The Ki represents the dissociation constant for the enzyme-inhibitor complex (EI). cmu.edugraphpad.com A lower Ki value indicates a tighter binding of the inhibitor to the enzyme and thus a more potent inhibitor. graphpad.com

Ki values can be determined experimentally through enzyme kinetic studies by measuring reaction velocities at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor. graphpad.com These data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression analysis. cmu.edusci-hub.segraphpad.com On a Lineweaver-Burk plot, competitive inhibition is characterized by an increase in the slope with increasing inhibitor concentration, while the y-intercept (representing 1/Vmax) remains constant. sci-hub.sevaia.com

While specific Ki values for this compound against various proteases are not extensively detailed in the provided snippets beyond its general classification as a competitive inhibitor biosynth.com, the methodology for determining Ki involves analyzing the effect of inhibitor concentration on enzyme kinetics, typically through double reciprocal plots or non-linear regression to the Michaelis-Menten equation modified for competitive inhibition. cmu.edugraphpad.com

Analysis of Active Site Interactions in Inhibited Enzyme Complexes

Understanding the specific interactions between this compound and the amino acid residues within the active site of a protease is essential for elucidating the molecular basis of its inhibitory activity. While direct structural data for this compound bound to a protease active site were not found in the immediate search results, principles of active site interactions in protease-inhibitor complexes can be described based on related studies.

Protease active sites typically contain a catalytic triad (B1167595) (commonly Ser, His, and Asp in serine proteases) and subsites that accommodate specific amino acid residues of the substrate or inhibitor. nih.gov These subsites are often denoted as S1, S2, S3, etc., on the N-terminal side of the scissile bond, and S1', S2', S3', etc., on the C-terminal side. nih.gov The P1 residue of the substrate or inhibitor binds into the S1 pocket. nih.gov

Given that this compound contains a benzoyl group and an arginine amide, its interaction with a protease active site would involve:

The arginine residue likely interacting with the S1 pocket, which in trypsin-like proteases is typically a negatively charged pocket that accommodates the positively charged side chain of arginine or lysine.

The benzoyl group and the amide group potentially forming hydrogen bonds or hydrophobic interactions with other residues in the active site or adjacent subsites.

Studies on other protease inhibitors and substrates highlight the importance of specific interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts in determining binding affinity and specificity. plos.orgacademicjournals.orgnih.gov For instance, the carbonyl oxygen of the P1 residue often interacts with the oxyanion hole in serine proteases, stabilizing the transition state. nih.govnih.gov The amino group of the P1 residue can also form interactions with catalytic residues. nih.gov

Analyzing the active site interactions of this compound would typically involve techniques such as X-ray crystallography or computational modeling to visualize the binding pose and identify the specific amino acid residues involved in the interaction. Mutagenesis studies of the enzyme's active site residues can also help to confirm the importance of specific interactions for this compound binding and inhibition.

Compound Table

Compound NamePubChem CID
This compound22871352
Bz-Arg-Gly-Phe-Phe-Leu-4mbna99647862, 145707421
Bz-arg-gly-phe-pro-meo-na130025
S-Ethylisothiourea16205
2-NH2-thiazoline16039
2-NH2-thiazole9256
S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea540977
N-alpha-Benzoyl-L-arginine p-nitroanilide hydrochloride22871352 (Note: This CID appears to be the same as this compound HCl, which is likely incorrect for Bz-Arg-pNA HCl. A specific CID for Bz-Arg-pNA HCl was not readily available in the search results, but Bz-Arg-pNA has CID 6432847)
Arginine6322
Lysine5962
Serine5950
Histidine6956
Aspartic acid444704
Glutamic acid33034
Glycine750
Phenylalanine614
Leucine6109
Proline145742
Methionine6137
Tyrosine145742
Isoleucine7961
Valine6106
Asparagine6265
Glutamine5961
Tryptophan142857
Cysteine5780
Alanine5950
Methanol887
Ethanol702
Formaldehyde500071
Acetaldehyde177
Acetate175
Succinate1110
Malonate867
p-aminobenzoate (PABA)978
Sulfanilamide5333
FMN6350
NADH5857
NAD+5893
SNAP-25123816
Zinc23994

Data Table: pH and Temperature Optimum for a Proteolytic Variant of Arginase using this compound

ParameterOptimum Value
pH6.0
Temperature37°C

Data Table: Kinetic Parameters in the Presence of a Competitive Inhibitor (General Representation)

ParameterWithout InhibitorWith Competitive Inhibitor
VmaxVmaxVmax
KmKmApparent Km (Km_app) > Km
KiN/AValue depends on inhibitor

Molecular Recognition and Structural Determinants of Interaction

Elucidation of Enzyme Binding Site Characteristics

Enzyme active sites, particularly in proteases, are often described in terms of subsites or pockets that accommodate specific residues of a substrate or inhibitor. These subsites are typically denoted as S1, S2, S3, etc., on the N-terminal side of the scissile bond (for substrates), and S1', S2', S3', etc., on the C-terminal side. The corresponding residues on the ligand are referred to as P1, P2, P3, and P1', P2', P3', respectively. hzdr.de

Analysis of Specific Binding Pockets (e.g., S1, S2, S3)

For enzymes that cleave after an arginine residue, the S1 pocket is crucial for accommodating the P1 arginine of the substrate or inhibitor. Studies involving Bz-Arg-NH2 and related compounds have been instrumental in characterizing the S1 pocket of various proteases. The arginine residue of this compound typically interacts favorably with negatively charged residues (such as aspartate or glutamate) at the bottom of the S1 pocket through electrostatic interactions and hydrogen bonding, contributing significantly to binding affinity and specificity. nih.gov While this compound itself is a dipeptide mimetic (benzoyl acting as P2 or P3 depending on the enzyme and context, and arginine as P1), studies with longer peptide substrates containing Bz-Arg sequences have helped delineate the roles of S2 and S3 pockets. For example, in some proteases, the S2 pocket shows a preference for certain amino acids, and the S3 pocket can also contribute to binding interactions. hzdr.de Research on elastase, for instance, has utilized this compound and longer peptide amides to understand the enzyme's extended active center and the contributions of S2-S1 and S3-S2 interactions. pnas.org

Role of the Benzoyl Group in P1' and P2' Site Recognition

While the arginine residue of this compound is typically considered to occupy the P1 position and interact with the S1 pocket, the benzoyl group's role in binding can be more complex and context-dependent, particularly in relation to the primed subsites (S1', S2', etc.). In some cases, the benzoyl group, depending on the enzyme and the specific compound structure (e.g., in longer peptide mimetics incorporating Bz-Arg), can extend into and interact with the primed binding pockets, such as S1' or S2'. acs.orgnih.gov The hydrophobic nature of the benzoyl group can contribute to binding through hydrophobic interactions with complementary hydrophobic residues in these pockets. Studies involving modified peptides with benzoyl or similar aromatic groups have explored their interactions with primed subsites to enhance binding affinity and specificity for particular proteases. acs.org The position and orientation of the benzoyl group relative to the scissile bond (or the part of the inhibitor mimicking it) dictate which primed subsites it can access and interact with.

Conformational Dynamics and Recognition Mechanisms

The binding of this compound to an enzyme is not merely a static event but involves dynamic processes where both the enzyme and the ligand may undergo conformational changes. The mechanisms describing these dynamic interactions are generally categorized into induced fit and conformational selection models. plos.orgmdpi.comlibretexts.org

Investigation of Induced Fit versus Conformational Selection Models upon Binding

The induced fit model proposes that the enzyme's active site is flexible and changes its conformation upon binding to the ligand to achieve a more optimal fit. plos.orgmdpi.com In contrast, the conformational selection model suggests that the enzyme exists in an ensemble of pre-existing conformations, and the ligand preferentially binds to and stabilizes one of these conformations that is complementary to the ligand's structure. plos.orgmdpi.comlibretexts.org Studies investigating the binding of ligands like this compound to enzymes often explore which of these models, or a combination thereof, best describes the observed binding kinetics and structural changes. While some interactions may primarily follow one model, many biological systems likely involve elements of both. libretexts.org Kinetic studies, including chemical relaxation experiments, can provide insights into the temporal order of conformational changes and binding events, helping to distinguish between these mechanisms. plos.orgnih.gov

Dynamic Aspects of Enzyme-Ligand Complex Formation and Dissociation

The interaction between an enzyme and its ligand, such as this compound, is a dynamic process involving the formation and dissociation of an enzyme-ligand complex. This dynamic interplay is crucial for enzyme function, including substrate turnover and the regulation of activity. The general scheme for an enzyme-catalyzed reaction involves the reversible binding of the enzyme (E) to the substrate (S) to form an enzyme-substrate complex (ES), followed by the conversion of the substrate to product (P) and the release of the product from the enzyme, regenerating the free enzyme libretexts.org. This process can be represented by rate constants: k₁ for association, k₃ for dissociation of the ES complex back to E and S, and k₂ for the catalytic conversion of ES to E and P libretexts.org.

Studies on the trypsin-catalyzed hydrolysis of this compound (N-benzoyl-L-arginine amide) have provided insights into the dynamic aspects of its interaction with the enzyme. The hydrolysis of this compound by trypsin involves the formation of an enzyme-substrate complex. The activation volume (ΔV++) for the catalytic rate constant (kcat) for this compound hydrolysis by trypsin has been reported to be in the range of +3 to +6 ml/mol nih.gov. This value is associated with the acylation step of the reaction, indicating volume changes occur during the formation and decomposition of tetrahedral-like intermediates in the active site nih.gov. In contrast, the activation volume for Bz-Arg-OEt (N-benzoyl-L-arginine ethyl ester), which has a different rate-determining step (deacylation), is -2.4 ml/mol nih.gov. These differences in activation volumes highlight distinct dynamic characteristics in the catalytic cycle depending on the leaving group of the Bz-Arg substrate.

The formation of the this compound-trypsin complex itself also involves volume changes, reported to be several ml/mol nih.gov. This suggests that electrostatic interactions are a significant driving force for the binding of this compound to trypsin nih.gov. This contrasts with enzymes where hydrophobic interactions are dominant for substrate binding, which may show activation volumes closer to zero for complex formation nih.gov.

While specific kinetic parameters (like k₁, k₃, or k₂ values) for this compound with various enzymes were not extensively detailed across the search results, the principles of Michaelis-Menten kinetics libretexts.org provide the framework for understanding these dynamic processes. The dissociation constant (Ks or Kd) of the enzyme-substrate complex is a measure of the affinity between the enzyme and the substrate, reflecting the balance between the rates of association and dissociation libretexts.orggatech.edu.

Computational and Theoretical Investigations of Molecular Interactions

Computational methods play a vital role in understanding the molecular interactions of compounds like this compound with biological targets, providing insights into binding modes, affinities, and the dynamics of these complexes.

Molecular Docking and Binding Affinity Predictions for this compound Derivatives

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein or enzyme and to estimate the strength of the interaction, often expressed as binding affinity frontiersin.orgcardiff.ac.ukarxiv.org. For this compound and its derivatives, molecular docking could be employed to predict how these molecules fit into the active sites of enzymes, such as proteases that recognize arginine residues.

The process typically involves generating multiple possible binding poses of the ligand within the enzyme's binding pocket and then scoring these poses based on various algorithms that estimate the interaction energy or binding affinity frontiersin.orgarxiv.org. These scoring functions take into account factors like van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects arxiv.org.

Predicting binding affinity accurately remains a challenge, but advancements in computational methods, including machine learning and deep learning approaches, are being integrated with traditional docking techniques to improve predictions frontiersin.orgarxiv.org. While the search results did not provide specific data tables of docking poses or predicted binding affinities for this compound, the methodology described is directly applicable to studying its interactions with target enzymes. Computational docking could help identify key residues in the enzyme's active site that interact with the benzoyl group, the arginine residue, and the C-terminal amide of this compound, thereby elucidating the structural determinants of binding.

Molecular Dynamics Simulations of Ligand-Enzyme Systems

Molecular dynamics (MD) simulations provide a dynamic view of enzyme-ligand interactions, allowing researchers to study the conformational changes of both the enzyme and the ligand over time and to understand the process of complex formation and dissociation numberanalytics.com. For systems involving this compound or related peptide substrates, MD simulations can offer valuable insights that static docking studies cannot provide.

MD simulations involve simulating the motion of atoms and molecules based on physical laws and force fields numberanalytics.combakerlab.org. This allows for the exploration of the flexibility of the enzyme's active site and the ligand, the influence of the solvent (typically water), and the stability of the enzyme-ligand complex numberanalytics.combakerlab.orgnih.gov. Studies on enzyme-ligand systems, such as trypsin with inhibitors researchgate.net or other enzymes with peptide substrates containing C-terminal amides wiley.com, demonstrate the utility of MD simulations in this context.

MD simulations can be used to:

Observe the process of ligand binding and unbinding researchgate.net.

Analyze the stability of the bound complex and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) over time nih.gov.

Investigate conformational changes in the enzyme induced by ligand binding nih.gov.

Estimate kinetic parameters like association (k_on) and dissociation (k_off) rates, providing a more complete picture of the dynamic aspects of binding researchgate.net.

Setting up an MD simulation for this compound with an enzyme would involve preparing the system (e.g., placing the docked complex in a simulation box, adding solvent and ions), energy minimization to relieve clashes, equilibration to reach a stable temperature and pressure, and then running the production simulation for a sufficient duration to capture relevant events bakerlab.orgnih.gov. Analysis of the resulting trajectories can reveal details about the dynamic behavior of this compound within the active site.

Quantum Chemical Calculations of Reactivity and Transition States within Enzyme Active Sites

Quantum chemical (QC) calculations, often employed in conjunction with molecular mechanics (QM/MM methods), are powerful tools for investigating the electronic structure and reactivity of molecules within the complex environment of an enzyme active site nih.govambermd.org. These methods are particularly useful for studying the chemical steps of enzymatic reactions, including the formation and stabilization of transition states.

For an enzyme that catalyzes the hydrolysis of this compound, QC calculations could be used to:

Characterize the electronic structure of this compound and the active site residues involved in catalysis.

Map the reaction pathway and identify transition states for the hydrolysis of the amide bond nih.govscispace.com.

Calculate the energy barriers for the reaction steps and understand how the enzyme lowers these barriers compared to the reaction in solution nih.govambermd.org.

Analyze the role of specific active site residues in stabilizing the transition state through interactions like hydrogen bonding or electrostatic effects nih.govambermd.orgscispace.comacs.org.

QM/MM methods are often necessary because they allow the reactive part of the system (the ligand and key active site residues) to be treated with accurate but computationally expensive QC methods, while the rest of the enzyme and solvent are treated with faster molecular mechanics methods nih.govambermd.org. Studies using QM/MM have provided detailed insights into the catalytic mechanisms of various enzymes, including the nature of transition states and the factors contributing to catalytic efficiency nih.govambermd.org. While no specific QC calculations on the hydrolysis mechanism of this compound were found in the search results, the principles and applications described are directly relevant to understanding the chemical transformation of this compound within an enzyme's active site at an atomic and electronic level.

Enzyme-Catalyzed Peptide Synthesis Utilizing Benzoyl-Arginine Derivatives

Enzyme-catalyzed peptide synthesis offers a milder and more stereoselective alternative to traditional chemical synthesis methods, which often involve harsh conditions and extensive protection/deprotection steps. researchgate.netnih.gov Benzoyl-arginine derivatives, such as this compound and Bz-Arg-OEt (N-benzoyl-L-arginine ethyl ester), serve as valuable substrates or acyl donors in these enzymatic approaches, particularly when employing proteases like trypsin or Alcalase. tubitak.gov.trresearchgate.netnih.govnih.gov

Optimization of Reaction Conditions for Peptide Bond Formation

Optimization of reaction conditions is crucial for maximizing synthetic yields and controlling the balance between peptide synthesis and hydrolysis in enzyme-catalyzed reactions. nih.govnih.gov Key parameters include the choice of organic solvent, water content, pH, temperature, and substrate concentration. tubitak.gov.trnih.govnih.gov

Enzymatic peptide synthesis can be carried out in various media, including monophasic water or water-organic cosolvent systems. nih.gov The presence of organic cosolvents can shift the thermodynamic equilibrium towards synthesis and increase the solubility of hydrophobic substrates. nih.govnih.govdcu.ie However, the type and concentration of organic solvent can also impact enzyme activity and stability. dcu.ieresearchgate.net Studies have explored the use of ethanol, methanol, dimethylformamide, acetonitrile, isoamyl alcohol, tetrahydrofuran, chloroform, toluene, and n-hexane as cosolvents in protease-catalyzed peptide synthesis. tubitak.gov.trdcu.ieresearchgate.net For instance, in the trypsin-catalyzed synthesis of benzoylarginine leucinamide, a 97% conversion was achieved in 90% organic cosolvents under thermodynamically controlled conditions. nih.gov In kinetically controlled synthesis using trypsin, 100% yields were obtained in an aqueous medium containing 1M ammonium (B1175870) sulfate. nih.gov

Low-water media are often employed to favor peptide bond formation over hydrolysis. chemicalbook.comtubitak.gov.trresearchgate.netdcu.ieresearchgate.net The optimal water content is enzyme- and reaction-specific. tubitak.gov.tr For example, trypsin-catalyzed synthesis of Bz-Arg-Leu-NH2 showed a strong dependence on water content. tubitak.gov.tr Pre-treated trypsin has demonstrated higher catalytic activity and stability in low-water organic media compared to trypsin powder, leading to increased yields in the synthesis of Bz-RGDS-NH2. researchgate.net

The pH of the reaction medium also influences the ionization state of the amino and carboxyl groups of the substrates and the enzyme's catalytic residues, thereby affecting reaction efficiency. tubitak.gov.trnih.gov Optimal pH values vary depending on the enzyme used; for instance, Alcalase-catalyzed synthesis of Bz-RGDS-NH2 was optimized at pH 10.0, while trypsin-catalyzed synthesis of Bz-Arg-Leu-NH2 was found to be most suitable at pH 7.0. tubitak.gov.trnih.gov Reaction temperature also plays a role, with optimal temperatures typically around 40°C for many protease-catalyzed aminolysis reactions, although lower temperatures can sometimes favor synthesis by depressing hydrolysis rates. nih.govdcu.ie

Here is a table summarizing some optimized conditions for enzyme-catalyzed peptide synthesis using benzoyl-arginine derivatives:

EnzymeAcyl DonorNucleophileProductReaction TypeSolvent SystemOptimal ConditionsYield (%)Citation
TrypsinBz-Arg-OEtGDS-NH2Bz-RGDS-NH2Kinetic ControlEthanol/Tris-HCl buffer (97:3)pH 8.0, 30 °C, 14 h68.3 ± 1.74 researchgate.net
AlcalaseBz-Arg-OEtGDS-NH2Bz-RGDS-NH2Kinetic ControlAcetonitrile/(Na2CO3/NaHCO3) buffer (93:7)pH 10.0, 35 °C, 8 h65.2 nih.gov
TrypsinBenzoyl Arginine Ethyl EsterLeucinamideBenzoylarginine LeucinamideThermodynamically Controlled90% Organic CosolventsOptimized for conversion97 nih.gov
TrypsinBenzoyl Arginine Ethyl EsterLeucinamideBenzoylarginine LeucinamideKinetically ControlledAqueous Medium + 1M Ammonium SulphateOptimized for yield100 nih.gov
TrypsinBz-ArgAmino acid amidesBz-Arg-amino acid amideNot specifiedAcetonitrilepH 7.0, 40 °C, 24 hVaried tubitak.gov.tr

Application of Immobilized Enzymes for Enhanced Synthetic Yield and Stability

Enzyme immobilization is a widely used technique to improve the stability, reusability, and catalytic efficiency of enzymes in peptide synthesis. tubitak.gov.trnih.govnih.govdcu.ie Immobilized enzymes can withstand more drastic reaction conditions, such as higher temperatures or higher concentrations of organic solvents, which can be beneficial for shifting reaction equilibrium towards synthesis or improving substrate solubility. nih.govnih.govdcu.ie

Studies have shown that immobilized trypsin, particularly when stabilized through multipoint covalent attachments to supports like agarose (B213101) or alumina, exhibits enhanced activity and stability in organic media. tubitak.gov.trnih.govnih.gov For instance, very active and stable trypsin agarose derivatives have been used to synthesize benzoylarginine leucinamide with high synthetic productivities. nih.govdcu.ie Alumina-immobilized trypsin has also been demonstrated to be a stable and efficient catalyst for peptide synthesis from Bz-Arg in hydrophilic organic solvents. tubitak.gov.tr The immobilization of alpha-chymotrypsin on supports with different degrees of aquaphilicity, such as celite, polypropylene, and polyamide, has been explored for the synthesis of kyotorphin (B1673678) derivatives using N-benzoyl-L-tyrosine ethyl ester and L-argininamide as substrates. researchgate.net The support material significantly influenced the synthetic activity, with the celite derivative showing higher activity. researchgate.net

Immobilization can also facilitate the recovery and reuse of the enzyme, contributing to more cost-effective and sustainable synthetic processes. rsc.org

Chemoenzymatic Strategies for the Synthesis of Complex Peptides and Analogs

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies for the synthesis of complex peptides and analogs. researchgate.netnih.govnih.govresearchgate.netscispace.com This approach can be particularly useful for assembling peptide sequences that are challenging to synthesize solely by chemical or enzymatic methods. researchgate.netnih.gov

This compound and its derivatives play a role in chemoenzymatic strategies as building blocks or intermediates. For example, the precursor tetrapeptide Bz-RGDS-NH2, an analog of the cell adhesion motif RGDS, has been synthesized using a chemoenzymatic approach. researchgate.netnih.govresearchgate.net In one such method, the tripeptide Gly-Asp-Ser-NH2 (GDS-NH2) was synthesized chemically, and then the fourth amino acid, Bz-Arg-OEt, was coupled enzymatically using trypsin or Alcalase under kinetic control in low-water organic media. researchgate.netnih.govresearchgate.net This strategy allowed for the efficient formation of the peptide bond with Bz-Arg while avoiding secondary hydrolysis of the product in the low-water environment. researchgate.netnih.gov

The synthesis of Bz-RGDS-NH2 highlights the utility of chemoenzymatic methods for creating peptides containing specific sequences and modifications, which are valuable for studying biological interactions, such as cell adhesion mediated by the RGD motif. researchgate.netresearchgate.net

Rational Design and Synthesis of this compound Analogs for Structure-Activity Studies

Rational design and synthesis of this compound analogs are undertaken to explore the structural requirements for specific biological activities or interactions, often in the context of structure-activity relationship (SAR) studies. nih.govnih.govrsc.orgrsc.org Modifications to the this compound structure can involve alterations to the benzoyl moiety, the arginine residue, or the amide terminus, as well as incorporation into larger peptide mimetics or isosteres. dcu.ieresearchgate.netnih.govnih.govfishersci.co.ukwwu.edunih.gov

Strategies for Modifying the Benzoyl Moiety

Modifications to the benzoyl moiety of this compound can be explored to investigate the impact of aromatic substituents, steric bulk, and electronic properties on interactions with target enzymes or receptors. ru.nl While specific examples directly related to modifying the benzoyl group of this compound in SAR studies were not extensively detailed in the search results, general strategies for modifying benzoyl groups in organic synthesis and medicinal chemistry include the introduction of halogens, alkyl groups, nitro groups, or hydroxyl groups onto the phenyl ring. These modifications can influence lipophilicity, electronic distribution, and potential for hydrogen bonding or other interactions, thereby modulating the activity of the resulting analog.

Incorporation into Peptide Mimetics and Isosteres

This compound or its structural elements can be incorporated into peptide mimetics and isosteres to create compounds that mimic the biological activity of peptides but with potentially improved properties, such as enhanced stability against proteolytic degradation or altered pharmacokinetic profiles. dcu.ieresearchgate.netnih.govnih.govfishersci.co.ukwwu.edunih.gov

Peptide mimetics are compounds that structurally or functionally mimic peptides. wwu.edunih.gov Isosteres are functional groups or molecules that have similar shapes and chemical properties and can be substituted for one another in a molecule without significantly altering the molecule's biological activity. wwu.edunih.gov In the context of this compound, this could involve replacing the peptide bond with a non-hydrolyzable linkage or modifying the arginine side chain or the benzoyl group while retaining key interaction points. wwu.eduuq.edu.au

The arginine residue, with its positively charged guanidine (B92328) group, is frequently involved in crucial interactions with biological targets. uq.edu.au Therefore, the design of arginine mimetics or isosteres is an active area of research. wwu.eduuq.edu.au While the search results did not provide specific examples of this compound directly incorporated into peptide mimetics or isosteres, the principles of peptide mimetic design and the synthesis of arginine isosteres are relevant to the potential derivatization of this compound for SAR studies. wwu.edunih.govuq.edu.au Strategies for creating peptide mimetics include modifications of single amino acids, dipeptide isosteres, retro-inverso peptides, and the use of molecular scaffolds. wwu.edu Guanidine isosteres are specifically explored in the context of arginine peptidomimetics. wwu.edu

The synthesis of complex peptide analogs, such as Bz-RGDS-NH2, which incorporates the Bz-Arg moiety, exemplifies the use of Bz-Arg derivatives in creating functional peptide sequences for research applications, including the study of cell adhesion and angiogenesis inhibition. nih.govresearchgate.net

Synthetic Methodologies and Derivatization for Research Applications

Derivatization for Research Applications

The development of chromogenic and fluorogenic probes is crucial for enhancing signal detection in various research applications, particularly in enzyme assays. These synthetic substrates are designed to mimic the natural substrates of enzymes, often proteases, and release a detectable signal upon enzymatic cleavage. The signal can be a change in color (chromogenic) or an increase/change in fluorescence (fluorogenic), allowing for continuous monitoring of enzyme activity and improved sensitivity compared to traditional methods. nih.goviris-biotech.debiosynth.com

Chromogenic substrates typically incorporate a chromophore, such as p-nitroaniline (pNA), linked to a peptide sequence. Upon cleavage by the target enzyme, the free chromophore is released, resulting in a measurable change in absorbance, commonly at 405 nm for pNA. haemochrom.detandfonline.com Bz-Arg-pNA (Nα-benzoyl-L-arginine 4-nitroanilide) is a well-known example of a chromogenic substrate, historically used for enzymes like trypsin due to the specificity of these enzymes for arginine residues at the cleavage site. tandfonline.comru.nl While simple amino acid derivatives like Bz-Arg-pNA can be less selective, incorporating a short peptide chain that mimics the natural substrate sequence can significantly enhance both sensitivity and selectivity towards a specific enzyme. haemochrom.detandfonline.com

Fluorogenic substrates, on the other hand, utilize a fluorophore or a fluorophore-quencher pair. Upon enzymatic cleavage, the fluorophore is released from a quenching moiety or a bond that inhibits its fluorescence, leading to a significant increase in fluorescence intensity. nih.goviris-biotech.de Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and Rhodamine 110 (Rh 110). iris-biotech.denih.govthermofisher.com AMC-based substrates, which produce blue fluorescence upon cleavage, are widely used. thermofisher.com Rh 110 offers redshifted excitation and emission wavelengths compared to AMC, potentially reducing interference from biological samples. iris-biotech.de Another approach involves FRET (fluorescence resonance energy transfer) pairs, where a fluorophore and a quencher are placed on either side of the cleavage site within a peptide sequence. iris-biotech.dethermofisher.com Cleavage separates the pair, disrupting energy transfer and leading to increased fluorescence of the fluorophore. iris-biotech.dethermofisher.com

The synthesis of these probes often involves coupling the desired peptide sequence to the chromogenic or fluorogenic group. Solid-phase peptide synthesis (SPPS) techniques are commonly employed for constructing the peptide portion. nih.govacs.org For chromogenic substrates like those utilizing pNA, the activated carboxyl group of the C-terminal amino acid (or peptide) is coupled with the amino group of pNA. Similarly, for fluorogenic substrates, the peptide is coupled to the amino group of fluorophores like AMC or ACC (7-amino-4-carbamoylmethylcoumarin). nih.govacs.orgresearchgate.net ACC is a bifunctional fluorophore that allows for efficient solid-phase synthesis of substrates and offers an increased quantum yield over AMC. nih.govacs.org

Detailed research findings highlight the successful application of these probes in detecting and quantifying enzyme activity. For instance, chromogenic substrates like Bz-Arg-pNA have been used to measure the activity of enzymes such as trypsin. tandfonline.comdcu.ie More complex peptide sequences conjugated to pNA have been developed for improved selectivity towards specific coagulation factors and other serine proteases. tandfonline.com Fluorogenic substrates, such as those based on AMC or Rh 110, have demonstrated high sensitivity in detecting protease activity, including caspases, thrombin, and factor Xa, often enabling detection at very low concentrations (e.g., fM to pM range). thermofisher.comresearchgate.net The use of these probes in high-throughput screening (HTS) is also prevalent due to the sensitivity and continuous monitoring capabilities of fluorescence-based assays. nih.gov

The design and synthesis of these probes require careful consideration of the enzyme's substrate specificity to ensure efficient cleavage and signal generation. The choice of chromophore or fluorophore impacts the detection method, sensitivity, and potential for interference from biological matrices. iris-biotech.dethermofisher.com Ongoing research continues to explore novel chromogenic and fluorogenic moieties and synthetic strategies to develop probes with enhanced sensitivity, selectivity, and applicability in diverse research and diagnostic settings. iris-biotech.deresearchgate.netchemrxiv.org

Substrate TypeExample Structure (Conceptual)Enzyme Target ExamplesDetection MethodSignal Enhancement Principle
ChromogenicPeptide-pNATrypsin, Thrombin, Factor XaAbsorbanceRelease of colored product
FluorogenicPeptide-AMCCaspases, TrypsinFluorescenceRelease of fluorescent product
FluorogenicPeptide-Fluorophore-QuencherVarious ProteasesFluorescenceFRET disruption
FluorogenicPeptide-ACCHIV-1 protease, PlasminFluorescenceRelease of fluorescent product with high quantum yield

Advanced Applications in Biochemical Assays and Protease Research

Development and Optimization of Enzymatic Assays Utilizing Bz-Arg-NH2

The hydrolysis of this compound by appropriate proteases releases a product that can be detected using different methodologies, forming the basis of enzymatic assays.

Spectrophotometric and Fluorometric Assay Methodologies

Spectrophotometric and fluorometric methods are commonly employed to monitor the enzymatic cleavage of this compound or its derivatives. These methods rely on detecting a change in absorbance or fluorescence upon hydrolysis. For instance, the release of a chromogenic or fluorogenic molecule conjugated to the arginine residue allows for continuous or endpoint measurement of protease activity.

Fluorometric assays often utilize substrates where a fluorophore is quenched when attached to the peptide and becomes fluorescent upon cleavage. An example is the use of 7-amino-4-methylcoumarin (B1665955) (AMC) or 4-Methoxy-β-naphthylamine (4MβNA) conjugated to peptide substrates containing arginine residues. Upon cleavage by a protease, the free AMC or 4MβNA is released, leading to an increase in fluorescence intensity that can be measured at specific excitation and emission wavelengths. embopress.orgglpbio.com For example, Bz-Arg-MCA (Benzoyl-L-arginine 4-methylcoumaryl-7-amide) is a substrate for trypsin, and its hydrolysis can be monitored fluorometrically. peptide.co.jp Similarly, Bz-Arg-Gly-Phe-Phe-Pro-4MβNA is a fluorogenic substrate used for the determination of cathepsin D activity, with excitation and emission occurring at approximately 335 nm and 410 nm, respectively. echelon-inc.com

Spectrophotometric assays typically involve substrates that release a chromophore upon hydrolysis, which can be detected by measuring absorbance at a specific wavelength. While less sensitive than fluorometric methods, they are also widely used. nih.gov For example, the hydrolysis of substrates like Bz-L-Arg-pNA (Nα-Benzoyl-L-arginine 4-nitroanilide) by papain can be monitored spectrophotometrically by measuring the release of p-nitroaniline. peptide.co.jp

High-Throughput Screening Platforms for Protease Activity

The adaptability of spectrophotometric and fluorometric assays based on this compound and its derivatives makes them suitable for high-throughput screening (HTS) platforms. nih.gov HTS allows for rapidly screening large libraries of compounds to identify potential protease inhibitors or activators. embopress.orgbiorxiv.org Microplate formats are commonly used, enabling the simultaneous testing of numerous samples. nih.gov The sensitivity of fluorometric assays, in particular, is advantageous for HTS, requiring smaller amounts of enzyme and substrate. nih.gov Multiplexed screening approaches, which can simultaneously screen compounds against multiple proteases, are also being developed, often utilizing technologies like DNA barcoding in conjunction with cellular biosensors of protease activity. embopress.org

Substrate-Independent Universal Assays for Protease Monitoring

While this compound and similar synthetic substrates are valuable, research also explores substrate-independent methods for monitoring protease activity, particularly for native, unmodified protein substrates. mdpi.comnih.gov These universal assays aim to overcome limitations associated with the need for specific synthetic substrates or molecular labeling. mdpi.comnih.gov Techniques like label-free time-resolved luminescence or methods utilizing supramolecular complexes that interact with cleavage products are being investigated to monitor the digestion of natural protein substrates by various proteases, providing insights into protease activity and inhibition without relying on a specific substrate sequence like this compound. mdpi.comnih.govresearchgate.net

Utility as a Research Probe for Protease Activity and Functional Characterization

Beyond basic activity measurement, this compound and related substrates serve as research probes to investigate the intricate details of protease function.

Investigating Protease Specificity Panels and Substrate Profiling

Understanding the substrate specificity of a protease is crucial for elucidating its biological role and for the rational design of targeted inhibitors. researchgate.netbiorxiv.orgnih.govresearchgate.net this compound, being a substrate for enzymes like trypsin and cathepsin B, has historically been used to characterize the activity of such proteases. peptide.co.jpoup.com By testing the activity of a protease against a panel of synthetic substrates, including this compound and peptides with variations in the amino acid sequence around the cleavage site, researchers can map the enzyme's substrate preferences. researchgate.netbiorxiv.orghzdr.de

Modern approaches to substrate profiling involve the use of combinatorial peptide libraries and high-throughput techniques like mass spectrometry. researchgate.netbiorxiv.orgnih.govnih.gov These methods allow for the analysis of protease cleavage sites within complex peptide mixtures, providing a more comprehensive understanding of specificity beyond simple substrates like this compound. researchgate.netbiorxiv.orgnih.gov However, studies using substrates like Bz-Arg-Gly-Phe-Phe-Pro-4MβNA still play a role in characterizing specific protease families, such as aspartic peptidases like cathepsin D. nih.gov The information gained from these profiling studies, including those using this compound as a reference, is vital for designing specific substrates, inhibitors, and activity-based probes. researchgate.netmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Correlating Structural Modifications of Bz-Arg-NH2 Derivatives with Enzymatic Activity and Inhibition

Studies involving this compound and its derivatives frequently explore the impact of structural changes on their activity as substrates or inhibitors of various proteases. This compound itself is a known substrate for certain enzymes, such as cattle spleen enzymes that deamidate it. gatech.edu Modifications to the peptide sequence, particularly at the P1, P2, and P1' positions relative to the scissile bond, significantly influence enzymatic recognition and the resulting activity or inhibition.

For instance, in the context of flaviviral proteases like Dengue virus (DENV) and West Nile virus (WNV) NS2B-NS3 protease, Bz-Arg-Lys-NH2 has been studied as a dipeptide. acs.org Extending this to a tripeptide, Bz-Arg-Lys-X-NH2, where X is a variable C-terminal residue, has shown that the nature of this C-terminal residue dramatically impacts inhibitory potential. nih.gov The incorporation of unnatural amino acids like phenylglycine and benzyloxyphenylglycine at the P1 position has led to significant improvements in activity against NS2B-NS3 protease. acs.org For example, the tripeptide Bz-Arg-Lys-(4-benzyloxy)-D-Phg-NH2 (MB-53) exhibited an IC50 of 0.37 µM against DENV protease, a substantial increase in potency compared to the dipeptide Bz-Arg-Lys-NH2, which had an IC50 of 58.5 µM. acs.org

Further modifications, such as incorporating electrophilic warheads like boronic acid or β-lactam moieties, can lead to potent, and in some cases, covalent inhibitors. acs.orgresearchgate.net A peptide-boronic acid compound, Bz-(4-CH2NH2)Phe-Arg-B(OH)2, demonstrated potent inhibition of DENV, WNV, and ZIKV NS2B-NS3 proteases with low nanomolar to sub-micromolar IC50 and Ki values. researchgate.net These examples highlight the direct correlation between specific structural alterations and the resulting enzymatic activity or inhibition profiles of this compound derivatives.

Here is a table illustrating the effect of C-terminal modification on the inhibitory activity of Bz-Arg-Lys-X-NH2 against DENV and WNV proteases:

Compound (Bz-Arg-Lys-X-NH2)X (C-terminal residue)DENV Protease IC₅₀ (µM)WNV Protease IC₅₀ (µM)
Bz-Arg-Lys-NH₂-NH₂58.5>100
Bz-Arg-Lys-(4-benzyloxy)-D-Phg-NH₂(4-benzyloxy)-D-Phg0.37Not specified in snippet

Identification of Key Pharmacophoric Features Essential for Protease Recognition and Binding

Identifying the key pharmacophoric features of this compound derivatives is essential for understanding their interactions with protease active sites and for designing more effective ligands. Pharmacophoric features represent the spatial arrangement of electronic and steric features necessary for optimal molecular recognition and biological activity. tdx.cat

For arginine-containing peptides and their analogs, the positively charged guanidino group of the arginine residue at the P1 position is a critical pharmacophoric feature for recognition by the S1 subsite of trypsin-like serine proteases, which typically accommodates basic residues. uq.edu.aunih.gov This interaction often involves hydrogen bonds and electrostatic interactions with residues in the S1 pocket of the enzyme. uq.edu.au

Beyond the P1 arginine, the nature of residues at other positions (P2, P3, and the prime sites P1', P2', etc.) also contributes significantly to binding affinity and specificity. biorxiv.org For instance, studies on flaviviral proteases have shown that modifications at the P1' position in Bz-Arg-Lys-X-NH2 derivatives (where Arg is P2 and Lys is P1) influence inhibitory potency, indicating the importance of interactions in the prime region of the active site. acs.org The incorporation of bulky or hydrophobic groups at certain positions can enhance binding by occupying specific hydrophobic pockets within the enzyme's active site. acs.orgconicet.gov.ar

The presence of an electrophilic group, such as a boronic acid or aldehyde, at the C-terminus can act as a warhead, forming a covalent bond with a catalytic residue (e.g., the catalytic serine in serine proteases or cysteine in cysteine proteases), leading to irreversible or potent reversible inhibition. researchgate.netnih.govunimi.it This electrophilic center is a key pharmacophoric feature for this type of inhibitory mechanism. nih.gov

Studies using techniques like X-ray crystallography and molecular docking provide detailed insights into the binding modes and the specific interactions between inhibitor functional groups and enzyme active site residues, helping to delineate the critical pharmacophoric features. acs.orgresearchgate.netnih.govmdpi.com For example, crystal structures of flaviviral proteases in complex with peptide inhibitors have confirmed the binding of residues in both the non-prime (S1, S2, S3) and prime (S1', S2', S3') subsites, illustrating the spatial requirements for effective binding. acs.orgresearchgate.netbiorxiv.org

Development and Validation of Quantitative Structure-Activity Relationship Models for Arginine-Containing Peptides and Their Analogs

Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netscienceforecastoa.com For arginine-containing peptides and their analogs like this compound derivatives, QSAR studies can help predict the activity of new compounds and provide further insights into the structural features that govern potency and selectivity. researchgate.net

The development of a QSAR model typically involves several steps: (1) defining the biological activity data, (2) calculating molecular descriptors that quantify various structural and physicochemical properties (e.g., electronic, steric, hydrophobic parameters), (3) selecting relevant descriptors, and (4) building a statistical model (e.g., using multiple linear regression or other machine learning techniques) that correlates the descriptors with the biological activity. researchgate.netscienceforecastoa.comui.ac.id

For peptide-based inhibitors, molecular descriptors can include parameters related to amino acid properties, peptide length, charge distribution, hydrophobicity (e.g., logP or π values), and the presence of specific functional groups. researchgate.netscienceforecastoa.com QSAR models for arginine-containing peptides targeting proteases would likely consider descriptors related to the basicity and spatial arrangement of the arginine side chain, as well as properties of residues at other positions that interact with the enzyme's subsites. uq.edu.auacs.org

Validation of QSAR models is crucial to ensure their predictive power and reliability. This often involves using a test set of compounds whose activity was not used in the model development to predict their activity and comparing the predicted values with experimental results. biolscigroup.usresearchgate.net Statistical parameters such as the correlation coefficient (R²), cross-validation coefficient (Q²), and standard deviation are used to assess the quality and robustness of the QSAR model. biolscigroup.usresearchgate.net

While specific QSAR models focused solely on this compound as the base structure are not extensively detailed in the provided snippets, the principles of QSAR have been applied to study the activity of protease inhibitors, including peptide-based ones and those targeting enzymes that recognize arginine residues. acs.orgresearchgate.netmdpi.com These studies demonstrate the applicability of QSAR methodologies in understanding the structure-activity relationships of this class of compounds and in guiding the design of new inhibitors. acs.orgresearchgate.netmdpi.com

Rational Design of Enhanced Substrates and Inhibitors based on SAR Insights

The insights gained from SAR and QSAR investigations are directly applied in the rational design of enhanced substrates and inhibitors. Rational design involves using the understanding of molecular interactions between the ligand and the enzyme to guide the synthesis of new compounds with improved properties. nih.govanr.fr

For this compound derivatives, SAR studies have revealed that modifications at specific positions can lead to increased potency and altered specificity towards target proteases. acs.orgnih.gov For example, knowing that the S1 subsite of trypsin-like proteases prefers basic residues like arginine, rational design efforts can focus on optimizing the presentation and interaction of the P1 arginine or incorporating arginine mimetics to enhance binding to this key pocket. uq.edu.auacs.org

If a more potent inhibitor is desired, SAR data might suggest introducing groups that form favorable interactions with adjacent subsites (S2, S3, S1', etc.) or incorporating an electrophilic warhead to achieve covalent or tight-binding inhibition. acs.orgresearchgate.netnih.govunimi.it The observation that Bz-Arg-Lys-(4-benzyloxy)-D-Phg-NH2 is significantly more potent than Bz-Arg-Lys-NH2 against DENV protease, for instance, provides a clear rationale for exploring modifications at the C-terminus (P1' position) to improve inhibitory activity. acs.org

Rational design also considers factors beyond just binding affinity, such as selectivity. By understanding the differences in the active site architecture and subsite preferences of related proteases, researchers can design inhibitors that selectively target one enzyme over others by introducing structural features that are complementary to the unique features of the desired target's active site. uq.edu.aumdpi.com

Furthermore, QSAR models can be used in silico to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the synthesis and testing of the most promising candidates, thus accelerating the drug discovery process. researchgate.netscienceforecastoa.comui.ac.id The iterative process of SAR/QSAR studies and rational design is a powerful approach for developing potent and selective enzyme ligands based on the structural framework of compounds like this compound. nih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced Biophysical Techniques for Real-Time Interaction Analysis

The study of molecular interactions in real-time is crucial for understanding dynamic biological processes. Future research involving Bz-Arg-NH₂ is poised to integrate advanced biophysical techniques to gain deeper insights into its interactions with target proteins and enzymes. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and advanced fluorescence spectroscopy (e.g., stopped-flow fluorescence) can provide real-time kinetic and thermodynamic data on binding events. units.itscribd.com

For instance, SPR can be used to measure the binding affinity and kinetics of Bz-Arg-NH₂ with immobilized enzymes or other interacting biomolecules. This allows for the determination of association (kon) and dissociation (koff) rate constants, providing a more complete picture of the interaction dynamics than traditional endpoint assays. ITC can quantify the heat changes associated with binding, yielding thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry, which offer insights into the forces driving the interaction.

While specific published studies detailing real-time interaction analysis of Bz-Arg-NH₂ using these advanced techniques were not extensively found in the search results, the general application of these methods to study protein-ligand interactions is well-documented. units.itscribd.com The relatively simple structure of Bz-Arg-NH₂, combined with its known enzymatic interactions, makes it an ideal candidate for such investigations to establish baseline data and validate experimental setups before studying more complex substrates or inhibitors. Future work could involve:

Real-time enzymatic cleavage assays: Utilizing techniques like stopped-flow fluorescence spectroscopy with modified Bz-Arg-NH₂ substrates containing a fluorophore and quencher pair to monitor cleavage events in real-time.

Ligand-observed NMR: Studying the conformational changes in Bz-Arg-NH₂ upon binding to an enzyme or protein.

These approaches would move beyond traditional steady-state kinetics to provide a dynamic understanding of how Bz-Arg-NH₂ interacts within a biological context.

Exploration in Novel Enzymatic Systems and Biological Pathways

While Bz-Arg-NH₂ is a known substrate for trypsin peptide.co.jp, its potential interactions and effects within other enzymatic systems and broader biological pathways represent a significant area for future exploration. The arginine residue is a common component in many biologically active peptides and protein cleavage sites, suggesting that Bz-Arg-NH₂ or its derivatives could interact with a variety of arginine-specific enzymes beyond trypsin.

One area of interest is the interaction with protein arginine deiminases (PADs), enzymes that catalyze the post-translational modification of arginine to citrulline. acs.org While Bz-Arg-NH₂ is reported as a substrate for PAD4 glpbio.com, further research could investigate its kinetics and binding characteristics with other PAD isoforms. Understanding these interactions could provide insights into the regulation of protein citrullination, a process implicated in various physiological and pathological conditions.

Furthermore, exploring the effects of Bz-Arg-NH₂ in the context of complex biological pathways could reveal novel roles or interactions. Although Bz-Arg-NH₂ itself may not be a natural component of these pathways, its structural similarity to endogenous arginine-containing molecules could lead to unexpected interactions. Research could focus on:

Screening against enzyme panels: Testing Bz-Arg-NH₂ against a broader range of proteases, peptidases, and other arginine-modifying enzymes to identify new enzymatic targets.

Cellular pathway analysis: Investigating the impact of Bz-Arg-NH₂ or its cell-permeable derivatives on specific signaling or metabolic pathways using techniques such as transcriptomics or proteomics. nih.govreactome.org

Preliminary data suggests that Bz-Arg-NH₂ is an unhydrolysable substrate for Lysyl Endopeptidase fujifilm.com, highlighting the potential for selective interactions with different enzymes. This selectivity could be further explored to understand the molecular basis of enzyme-substrate recognition.

An example of exploring related compounds in enzymatic systems is the study of Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate structurally related to Bz-Arg-NH₂. BAPNA has been used to study trypsin activity and has also been mentioned in the context of enzymatic hydrolysis in the presence of functionalized graphene oxide nanocomposites researchgate.net. While BAPNA is a derivative, this illustrates how benzoyl-arginine scaffolds are explored in various enzymatic contexts.

Future research could also involve studying the potential of Bz-Arg-NH₂ as a starting point for developing inhibitors or modulators of novel enzymatic targets identified through high-throughput screening.

Development of Multi-Functional Probes Based on Bz-Arg-NH₂ Scaffold

The Bz-Arg-NH₂ structure provides a versatile scaffold for the development of multi-functional probes. By chemically conjugating additional functional moieties to the benzoyl group, the arginine residue, or the amide group, researchers can create probes with tailored properties for various applications, including imaging, sensing, and targeted delivery.

The incorporation of fluorescent tags, for example, can transform Bz-Arg-NH₂ into a probe for real-time monitoring of enzymatic activity or cellular uptake. acs.org By designing probes where the fluorescence is quenched in the intact molecule and becomes fluorescent upon enzymatic cleavage at the arginine amide bond, researchers can visualize and quantify enzyme activity in complex biological environments.

Another direction is the development of probes for targeted delivery. Conjugating targeting ligands (e.g., peptides, antibodies, or small molecules) to the Bz-Arg-NH₂ scaffold could direct the probe to specific cells, tissues, or organelles. nih.gov If the probe is designed to be cleaved by an intracellular enzyme, this could enable targeted release of a conjugated payload.

Examples of potential multi-functional probes based on the Bz-Arg-NH₂ scaffold include:

Fluorogenic substrates for specific proteases: Developing Bz-Arg-NH₂ derivatives with different fluorophore-quencher pairs to create highly specific probes for various arginine-specific proteases.

Imaging probes for protein citrullination: Designing Bz-Arg-NH₂-based probes that are substrates for PADs and undergo a detectable change (e.g., fluorescence shift) upon citrullination.

Targeted delivery systems: Conjugating Bz-Arg-NH₂ to nanoparticles or liposomes decorated with targeting ligands for specific cell types, potentially with a cleavable linker for intracellular release.

The modular nature of the Bz-Arg-NH₂ structure allows for the rational design of probes with combined functionalities, such as a probe that is both fluorescent and capable of targeting a specific cell surface receptor. Research on related peptide-based probes, such as those incorporating arginine residues for targeting or enzymatic cleavage nih.govtandfonline.com, supports the feasibility of this approach.

Computational Design and Predictive Modeling for De Novo Substrate/Inhibitor Discovery

Computational approaches, including molecular docking, molecular dynamics simulations, and machine learning, are becoming increasingly powerful tools for the design and discovery of new molecules with desired biological activities. ethz.chpaacademy.comnih.gov Bz-Arg-NH₂ and its interactions can serve as a valuable starting point and validation set for computational studies aimed at discovering novel enzyme substrates or inhibitors. researchgate.net

Predictive modeling can leverage the known binding mode of Bz-Arg-NH₂ to enzymes like trypsin to inform the design of molecules with improved affinity or altered specificity. By analyzing the interactions between Bz-Arg-NH₂ and the enzyme active site at an atomic level using computational methods, researchers can identify key structural features that contribute to binding. This information can then be used to design novel compounds with modified structures predicted to have enhanced interactions.

Furthermore, computational design can be used to explore the potential of Bz-Arg-NH₂ as a scaffold for building more complex molecules. By virtually adding different functional groups or extending the peptide chain, researchers can predict how these modifications would affect binding affinity and specificity. mdpi.com

Specific applications of computational design and predictive modeling involving Bz-Arg-NH₂ or related structures could include:

Virtual screening: Using the structure of enzymes that interact with Bz-Arg-NH₂ to virtually screen large libraries of compounds and identify potential new substrates or inhibitors.

De novo design: Employing algorithms to design entirely new molecular structures based on the principles of interaction observed with Bz-Arg-NH₂.

Predicting the impact of modifications: Using molecular dynamics simulations to predict how chemical modifications to the Bz-Arg-NH₂ scaffold would affect its conformation and binding to target proteins. acs.org

Machine learning for activity prediction: Training machine learning models on datasets of Bz-Arg-NH₂ derivatives and their biological activities to predict the activity of newly designed compounds.

The availability of structural data for enzymes that bind arginine-containing ligands nih.govnih.gov provides a solid foundation for these computational studies. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of novel molecules based on the Bz-Arg-NH₂ scaffold for various biological applications.

Data Table: Predicted Collision Cross Section Values for Bz-Arg-Gly-Phe-Phe-Leu-4mbna (an extended peptide containing Bz-Arg) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+898.46102299.5
[M+Na]+920.44296306.6
[M+NH4]+915.48756307.1
[M+K]+936.41690297.8
[M-H]-896.44646302.1
[M+Na-2H]-918.42841323.7
[M]+897.45319306.1
[M]-897.45429306.1

Note: This table presents predicted data for a larger peptide incorporating the Bz-Arg motif, illustrating the type of data generated in computational studies.

Data Table: Predicted Collision Cross Section Values for Bz-Arg-Gly-Phe-Pro-Meo-Na (another extended peptide containing Bz-Arg) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+735.36128264.6
[M+Na]+757.34322268.9
[M-H]-733.34672266.8
[M+NH4]+752.38782268.6
[M+K]+773.31716266.7
[M+H-H2O]+717.35126241.8
[M+HCOO]-779.35220269.3
[M+CH3COO]-793.36785302.9
[M+Na-2H]-755.32867294.3
[M]+734.35345307.2
[M]-734.35455307.2

Note: This table presents predicted data for a larger peptide incorporating the Bz-Arg motif, illustrating the type of data generated in computational studies.

Q & A

Q. What are the established synthetic routes for Bz-Arg-NH₂, and what critical parameters influence yield and purity?

Q. How does Bz-Arg-NH₂ interact with enzymatic targets (e.g., proteases), and what assays validate its activity?

Bz-Arg-NH₂ is a substrate analog for trypsin-like proteases. Methodologies include:

  • Kinetic assays : Measure hydrolysis rates via UV-Vis (405 nm) using p-nitroaniline release.
  • Inhibition studies : Competitive inhibition analyzed via Lineweaver-Burk plots .
  • Structural analysis : X-ray crystallography or molecular docking to map binding interactions (e.g., with S1 pocket residues) .

Q. What stability challenges arise in storing Bz-Arg-NH₂, and how are degradation products characterized?

Stability issues include hydrolysis of the benzoyl group or arginine side chain. Mitigation strategies:

  • Storage : Lyophilized at −20°C under inert gas.
  • Degradation monitoring : HPLC-MS to detect byproducts (e.g., free arginine or benzic acid) .

Advanced Research Questions

Q. How can contradictory data on Bz-Arg-NH₂’s inhibitory potency across studies be resolved?

Contradictions often stem from:

  • Variability in assay conditions (pH, ionic strength, enzyme source).
  • Batch-to-batch purity differences in synthesized compounds. Resolution strategies:
  • Standardize protocols using guidelines from journals like Beilstein Journal of Organic Chemistry .
  • Conduct meta-analyses of published IC₅₀ values, accounting for methodological heterogeneity .

Q. What experimental designs are optimal for studying Bz-Arg-NH₂’s role in signal transduction pathways?

Advanced approaches include:

  • Knockdown/knockout models : CRISPR-Cas9-edited cell lines to isolate Bz-Arg-NH₂-specific effects.
  • Multi-omics integration : Proteomics (SILAC) and transcriptomics (RNA-seq) to map pathway perturbations .
  • Dose-response curves : EC₅₀/IC₅₀ determination with nonlinear regression models (e.g., GraphPad Prism) .

Q. How can computational modeling improve the rational design of Bz-Arg-NH₂ derivatives?

  • QSAR models : Train on datasets of arginine analogs to predict bioactivity and ADMET properties.
  • MD simulations : Analyze ligand-enzyme binding stability (e.g., GROMACS for 100-ns trajectories) .
  • Free energy calculations : Use MM-PBSA to rank derivative binding affinities .

Q. What are the ethical considerations in using Bz-Arg-NH₂ for in vivo studies?

  • Animal models : Justify sample sizes via power analysis to minimize unnecessary use (ARRIVE 2.0 guidelines) .
  • Toxicity screening : Preclinical testing in zebrafish embryos or 3D organoids before murine trials .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in Bz-Arg-NH₂-based assays?

  • Protocol harmonization : Adopt SOPs from repositories like Zenodo or *Protocols.io *.
  • Blinded analysis : Assign independent teams for synthesis, assay execution, and data interpretation .
  • Negative controls : Include buffer-only and scrambled peptide controls to exclude nonspecific effects .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Bz-Arg-NH₂?

  • Nonlinear mixed-effects models : For hierarchical data (e.g., multiple experimental batches).
  • Bayesian inference : Quantify uncertainty in EC₅₀ estimates using Stan or PyMC3 .

Critical Analysis of Existing Literature

Q. How can systematic reviews address gaps in understanding Bz-Arg-NH₂’s pharmacological potential?

  • Follow PRISMA guidelines to screen studies, emphasizing mechanistic depth over anecdotal results .
  • Highlight understudied areas: e.g., long-term stability in physiological buffers or cross-reactivity with non-target proteases .

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